1-(2-Isopropoxyphenyl)propan-1-ol

Description

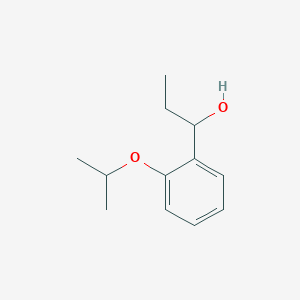

1-(2-Isopropoxyphenyl)propan-1-ol is a secondary alcohol featuring a phenyl ring substituted with an isopropoxy group at the ortho position and a propanol chain. The compound’s structure combines aromatic and aliphatic functionalities, making it relevant in synthetic chemistry for applications such as intermediates in drug development or materials science.

Properties

IUPAC Name |

1-(2-propan-2-yloxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-11(13)10-7-5-6-8-12(10)14-9(2)3/h5-9,11,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPWFFMLCWZUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isopropoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the alkylation of 2-isopropoxyphenylmagnesium bromide with propanal, followed by reduction. The reaction typically proceeds as follows:

Formation of Grignard Reagent: 2-Isopropoxyphenyl bromide is reacted with magnesium in anhydrous ether to form 2-isopropoxyphenylmagnesium bromide.

Alkylation: The Grignard reagent is then reacted with propanal to form the corresponding alcohol.

Reduction: The intermediate product is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the compound can yield different alcohols or hydrocarbons, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols or hydrocarbons.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create complex molecules through various reactions, including:

- Esterification : Reacting with acids to form esters.

- Ether Formation : Acting as a nucleophile in ether synthesis.

- Alkylation : Participating in alkylation reactions to form more complex alcohols.

Table 1: Key Reactions Involving 1-(2-Isopropoxyphenyl)propan-1-ol

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Reaction with carboxylic acids | Isopropoxyphenyl esters |

| Ether Formation | Nucleophilic substitution with alkyl halides | Isopropoxyphenyl ethers |

| Alkylation | Reaction with alkyl halides | Higher alkylated products |

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various conditions:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.

- Anti-inflammatory Effects : Research indicates potential use in reducing inflammation, making it a candidate for further pharmacological studies.

Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of isopropoxyphenyl derivatives, showing promising results that warrant further exploration.

Materials Science

In materials science, this compound is explored for its role in developing new polymers and materials due to its hydroxyl functionality.

- Polymerization : It can act as a monomer or co-monomer in polymer synthesis, contributing to the formation of polyols used in polyurethane production.

Table 2: Applications in Materials Science

| Application Type | Description | Example Uses |

|---|---|---|

| Polymer Synthesis | Used as a monomer for polyurethanes | Foams, coatings |

| Coating Materials | Enhances properties of coatings | Improved adhesion and durability |

Mechanism of Action

The mechanism of action of 1-(2-isopropoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

- [(Butoxymethylethoxy)methylethoxy]propan-1-ol vs. PPG-3 Butyl Ether: These compounds share the same CAS number but differ structurally as positional isomers. Despite distinct connectivity, their physicochemical properties (e.g., solubility, boiling point) and metabolic pathways are nearly identical, enabling read-across in safety assessments .

- 1-(2-vinylcyclohexa-1,4-dienyl)propan-2-ol vs. 2-(2-vinylcyclohexa-1,5-dienyl)propan-1-ol: Isolated from Ocimum basilicum L., these isomeric propanols differ in the cyclohexadienyl substituent’s position.

Functional Group Modifications

- (S)-2-Amino-1,1-diphenylpropan-1-ol: The addition of an amino group and two phenyl rings enhances hydrophobicity and chiral specificity compared to 1-(2-Isopropoxyphenyl)propan-1-ol.

1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol :

This polyether derivative exhibits higher polarity and water solubility than this compound due to multiple oxygen atoms. Such properties make it suitable for solvent applications but limit stability under acidic conditions .

Pharmacological and Industrial Relevance

- Impurity A (EP): (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol: As a pharmaceutical impurity, this compound’s hydroxymethyl and isopropylamino groups increase polarity, affecting its chromatographic retention times and necessitating stringent purification protocols. Contrastingly, this compound’s simpler structure may reduce such complexities .

1-(propan-2-yl)cyclopropan-1-ol :

The cyclopropane ring introduces steric strain, lowering thermal stability compared to the phenyl-substituted target compound. This structural feature also enhances reactivity in ring-opening reactions .

Data Tables

Table 1: Key Physicochemical Properties

Research Findings and Implications

- Functional Group Impact: Amino and hydroxymethyl groups enhance biological activity but complicate purification .

- Natural vs. Synthetic Derivatives: Isomeric propanols in natural extracts (e.g., basil) demonstrate structural diversity in bioactive compounds, whereas synthetic analogs prioritize stability and scalability .

Biological Activity

1-(2-Isopropoxyphenyl)propan-1-ol, also known as propan-1-ol with an isopropoxyphenyl substituent, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following structural formula:

This structure comprises a propanol backbone with an isopropoxy group attached to a phenyl ring. Its molecular weight is approximately 182.27 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens.

- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, warranting further exploration in cancer biology.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit particular enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act on various receptors, influencing signaling cascades that affect cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine production |

Table 2: Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | High | Moderate | |

| Propan-2-ol | Low | None | |

| Propoxur | Moderate | Low |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating significant potency.

-

Cancer Cell Line Investigation :

- In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential use as an anticancer agent.

-

Inflammation Model :

- An animal model of inflammation was used to test the anti-inflammatory effects of the compound. Results showed a marked reduction in edema and inflammatory markers when administered at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.